![molecular formula C17H16N2O3 B4624044 N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4624044.png)
N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of benzylamine with a quinoline derivative under specific conditions. One common method involves the use of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate as a starting material, which is then reacted with benzylamine in the presence of a suitable catalyst and solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide. For instance, a related compound known as AS-1 demonstrated broad-spectrum anticonvulsant activity across several animal seizure models. It was effective in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test . The compound's favorable safety profile suggests its potential for treating various types of epilepsy.
1.2 Cholinesterase Inhibition
The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and have therapeutic implications for neurodegenerative diseases such as Alzheimer's. The binding affinity of related compounds has been quantified in studies showing low nanomolar Ki values .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products. The structural characteristics include a hexahydroquinoline ring system that contributes to its biological activity.
Table 1: Synthesis Overview
Step | Reaction Type | Description |
---|---|---|
1 | Addition | Benzylamine reacts with isocyanate |
2 | Rearrangement | Curtius rearrangement converts azide to isocyanate |
3 | Cyclization | Intramolecular cyclization forms the final product |
Case Studies and Research Findings
Several case studies illustrate the compound's applications:
3.1 Study on Anticonvulsant Properties
A study conducted on AS-1 revealed its effectiveness in various seizure models. The results indicated that AS-1 provided significant protection against seizures induced by PTZ and showed promise as a candidate for clinical development in epilepsy treatment .
3.2 Cholinesterase Inhibition Studies
Research focusing on the inhibition of AChE demonstrated that compounds similar to N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline exhibited strong inhibitory effects with Ki values in the nanomolar range. This suggests a potential therapeutic application in enhancing cognitive function through cholinergic pathways .
Future Directions in Research
The ongoing exploration of this compound and its derivatives is likely to expand into various therapeutic areas:
- Neuropharmacology : Further studies could elucidate mechanisms underlying its anticonvulsant effects.
- Cognitive Enhancement : Investigating its potential as a treatment for Alzheimer’s disease through cholinergic modulation.
- Drug Development : Optimizing the synthesis and structure to improve efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamide: A similar compound with a different substitution pattern on the quinoline ring.
5-benzyl-3,6-dioxo-2-piperazineacetic acid: Another compound with a similar benzyl group and quinoline-like structure.
Uniqueness
N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and carboxamide groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a hexahydroquinoline core with a benzyl substituent and two carbonyl groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 298.33 g/mol. The presence of the dioxo functional groups contributes to its reactivity and potential biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, similar compounds have shown effectiveness in various animal models of epilepsy. In particular, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated broad-spectrum anticonvulsant activity across several seizure models including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test . This suggests that derivatives of the hexahydroquinoline structure may also exhibit similar properties.
Anticancer Activity
Compounds within this chemical class have been evaluated for their anticancer properties. For example, quinoline derivatives have shown selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer) . The mechanism often involves inhibition of key enzymes like COX-2 and iNOS which are implicated in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, certain derivatives have shown low nanomolar Ki values for AChE inhibition .
- Reactive Oxygen Species Modulation : Some studies indicate that these compounds can modulate oxidative stress by interacting with reactive oxygen species (ROS), potentially leading to reduced inflammation and improved cellular health .
- Cell Cycle Arrest : Anticancer activities are often linked to the ability of these compounds to induce cell cycle arrest in cancer cells. This is achieved through the modulation of various signaling pathways involved in cell proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinoline derivatives that included this compound analogs. These studies revealed significant differences in biological activity based on structural modifications. For example:
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anticancer (MCF-7) | 12.5 | |
Compound B | Anticonvulsant | 15 | |
Compound C | AChE Inhibition | 0.015 |
This table summarizes the varying activities observed among different analogs of the compound.
Properties
IUPAC Name |
N-benzyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-15-8-4-7-14-12(15)9-13(17(22)19-14)16(21)18-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBNQSLPYIMACK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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